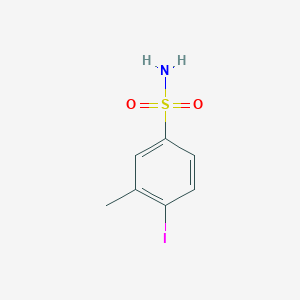

4-Iodo-3-methylbenzenesulfonamide

Description

4-Iodo-3-methylbenzenesulfonamide (molecular formula: C₇H₇IN₂O₂S) is a halogenated sulfonamide derivative characterized by an iodine atom at the 4-position and a methyl group at the 3-position of the benzene ring. The iodine substituent enhances its molecular polarizability and electron density, making it a candidate for targeted drug design, particularly in enzyme inhibition or radiopharmaceutical applications. Its sulfonamide moiety (-SO₂NH₂) contributes to hydrogen-bonding interactions, which are critical for binding to biological targets like carbonic anhydrases or tyrosine kinases.

Propriétés

Formule moléculaire |

C7H8INO2S |

|---|---|

Poids moléculaire |

297.12 g/mol |

Nom IUPAC |

4-iodo-3-methylbenzenesulfonamide |

InChI |

InChI=1S/C7H8INO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11) |

Clé InChI |

ZEWNMTTWOISPEF-UHFFFAOYSA-N |

SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)N)I |

SMILES canonique |

CC1=C(C=CC(=C1)S(=O)(=O)N)I |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Table 1: Comparative Properties

*Targets: CA = Carbonic Anhydrase; COX-2 = Cyclooxygenase-2

Key Findings

- Halogen Effects : The iodine substituent in 4-Iodo-3-methylbenzenesulfonamide confers higher molecular weight and lower aqueous solubility compared to Cl/Br analogs due to increased hydrophobicity. However, its larger atomic radius enhances van der Waals interactions in enzyme pockets, improving selectivity for CA IX (a cancer-associated isoform).

- Bioactivity : The pyrazole-containing analog from exhibits superior COX-2 inhibition (IC₅₀ = 4.2 nM) but reduced solubility, highlighting the trade-off between bulky substituents and pharmacokinetics.

- Synthetic Methods : Halogenated derivatives are typically synthesized via electrophilic substitution, while pyrazole-linked analogs (e.g., ) require multi-step coupling reactions, as described in crystallography-driven protocols using APEX2/SAINT software.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.